Product packaging for antibacterial protein LL-37(Cat. No.:)

antibacterial protein LL-37

Cat. No.: B1578404
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The antibacterial protein LL-37 is the sole cathelicidin-derived antimicrobial peptide (AMP) found in humans and serves as a crucial component of the innate immune system . This 37-amino acid peptide, with a net positive charge of +6, is produced by various cells, including neutrophils, epithelial cells, and immune cells . Its expression is induced by infections and inflammatory stimuli, leading to high localized concentrations at infection sites . LL-37 exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and viruses . The peptide's mechanism of action involves initial electrostatic interactions with negatively charged bacterial surface components like lipopolysaccharides (LPS) in Gram-negative and lipoteichoic acid in Gram-positive bacteria . LL-37 can disrupt microbial membranes through various models, and structural studies have revealed its capacity to form oligomeric transmembrane channels in the presence of membrane mimics, leading to membrane permeabilization and bacterial cell death . Beyond its direct antimicrobial role, LL-37 possesses immunomodulatory functions, influencing inflammatory responses, promoting wound healing and angiogenesis, and demonstrating anti-biofilm and anti-cancer properties . This reagent is essential for research on innate immunity, the development of novel anti-infectives against multi-drug resistant pathogens, and the exploration of wound healing and immunomodulation therapies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
 B1578404 antibacterial protein LL-37

Properties

bioactivity

Antibacterial

sequence

SLGNFFRKARKKIGEEFKRIVQRIKDFLQHLIPRTEA

Origin of Product

United States

Molecular Biology and Regulation of Ll 37 Expression

Precursor Processing and Bioactivation of hCAP-18 to LL-37

The active form of the antibacterial protein LL-37 is generated from an inactive precursor protein called human cationic antimicrobial protein 18 (hCAP-18). wikipedia.orgnih.gov This precursor is an 18 kDa protein that is stored in the granules of neutrophils and macrophages. wikipedia.org The bioactivation of hCAP-18 involves the proteolytic cleavage of the protein to release the C-terminal 37-amino-acid peptide, LL-37. nih.govucsd.edu

In neutrophils, this cleavage is primarily carried out by proteinase 3, a serine protease also found in azurophilic granules. wikipedia.orgnih.gov This process typically occurs extracellularly following the release of both hCAP-18 and proteinase 3. nih.gov In keratinocytes, other proteases like kallikrein 5 and kallikrein 7 are responsible for the cleavage. nih.govkarger.com The N-terminal portion that is cleaved off is known as the cathelin domain. nih.govucsd.edu

Transcriptional Regulation of LL-37 Gene Expression

The gene encoding hCAP-18, CAMP, is subject to complex transcriptional regulation, ensuring that LL-37 is produced in response to specific threats and physiological conditions.

Signaling Pathways Regulating LL-37 Induction (e.g., cAMP, MAPK/ERK, p38 MAPK, NF-κB)

Several intracellular signaling pathways converge to control the expression of the CAMP gene.

Cyclic AMP (cAMP) Signaling: The cAMP pathway plays a significant role in regulating gene transcription. annualreviews.orgnih.govannualreviews.org Activation of protein kinase A (PKA) by cAMP can lead to the phosphorylation of transcription factors that bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby inducing their expression. annualreviews.orgpnas.orgpnas.org

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of LL-37 expression. asm.orgki.se Studies have shown that the induction of LL-37 in response to certain stimuli, such as butyrate (B1204436) in colon cells, is dependent on the activation of the MAPK/ERK kinase pathway. ki.se Inhibition of this pathway has been shown to block LL-37 gene expression in various cell types. asm.org LL-37 itself can also activate the ERK1/2 pathway, suggesting a potential positive feedback loop. oup.com

p38 MAPK Pathway: The p38 MAPK pathway is also involved in the inducible expression of LL-37. asm.org In response to infection with Mycobacterium bovis BCG in epithelial cells, both the ERK1/2 and p38 MAPK pathways are activated and are crucial for the subsequent upregulation of LL-37. asm.orgnih.gov Inhibition of the p38 MAPK pathway has been demonstrated to reduce LL-37 expression. asm.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and also contributes to LL-37 induction. LL-37 can stimulate the activation of NF-κB, leading to the production of cytokines like IL-6 in bronchial epithelial cells. nih.gov This suggests that LL-37 can amplify inflammatory signals through the NF-κB pathway. The CAMP gene promoter contains potential binding sites for NF-κB. nih.gov

Influence of Physiological Modulators (e.g., Vitamin D3, hypoxia, short-chain fatty acids)

Vitamin D3: The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a potent inducer of CAMP gene expression. frontiersin.org This induction is a highly conserved pathway and represents a major mechanism for LL-37 production in the body. frontiersin.org

Hypoxia: While direct evidence for hypoxia's role in LL-37 regulation is still emerging, the inflammatory and cellular stress conditions often associated with hypoxia are known to influence LL-37 expression.

Short-Chain Fatty Acids (SCFAs): SCFAs, such as butyrate, which are produced by the bacterial fermentation of dietary fibers in the colon, can induce the expression of LL-37 in colonocytes. ki.se This induction is mediated through the MAPK/ERK signaling pathway and highlights the role of the gut microbiome in modulating innate immunity. ki.se Phenylbutyrate is another SCFA that can induce CAMP gene expression. frontiersin.org

Impact of Microenvironmental Cues (e.g., pathogen-associated molecular patterns, inflammatory cytokines, bacterial microflora)

The local microenvironment plays a critical role in fine-tuning LL-37 expression.

Pathogen-Associated Molecular Patterns (PAMPs): Exposure to PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid from Gram-positive bacteria, can modulate LL-37 expression. nih.gov Interestingly, LL-37 can also neutralize the effects of LPS, demonstrating a feedback mechanism. nih.gov Infection with various bacteria, including Mycobacterium bovis BCG, has been shown to upregulate LL-37 expression in epithelial cells. asm.orgnih.gov However, some microorganisms may suppress its expression as an immune evasion strategy. ahajournals.org

Inflammatory Cytokines: Pro-inflammatory cytokines can influence LL-37 levels. For instance, granulocyte-macrophage colony-stimulating factor (GM-CSF) can prime monocytes for enhanced LL-37 expression. ahajournals.org Conversely, tumor necrosis factor-alpha (TNF-α) can have a negative effect on LL-37 expression in some cell types. nih.gov LL-37 itself can induce the production of various cytokines and chemokines, such as IL-6 and IL-8, further integrating it into the inflammatory network. nih.govnih.gov

Bacterial Microflora: The composition of the body's commensal bacteria can influence baseline and inducible levels of LL-37. ki.se As mentioned, SCFAs produced by gut bacteria are a key example of this interaction, stimulating LL-37 production in the colon. ki.se

Post-Translational Modifications and Stability of LL-37

Following its cleavage from hCAP-18, the LL-37 peptide can undergo further modifications that impact its function and stability.

Citrullination and Carbamylation: LL-37 can be subjected to irreversible post-translational modifications (PTMs) such as citrullination and carbamylation. nih.govfrontiersin.orgmdpi.com Citrullination involves the conversion of arginine residues to citrulline, while carbamylation affects lysine (B10760008) residues. nih.govscientificarchives.com These modifications can alter the peptide's charge and structure, which in turn can influence its biological activities. nih.gov For example, these PTMs have been shown to reduce the antimicrobial activity of LL-37 but may enhance its chemotactic properties. mdpi.com Both native and modified forms of LL-37 have been detected in psoriatic skin lesions. nih.govfrontiersin.org

Stability: LL-37 is noted for its relative resistance to proteolytic degradation, which contributes to its persistence at sites of inflammation. hycultbiotech.com However, its activity can be influenced by the local environment. For example, high salt concentrations and the presence of serum can antagonize its direct antimicrobial effects. ubc.ca

Mechanistic Insights into Ll 37 S Biological Actions

Mechanisms of Interaction with Cellular Membranes

The initial and most recognized biological action of LL-37 is its ability to interact with and disrupt cellular membranes, a key feature of its antimicrobial properties. This interaction is a multi-step process governed by a combination of physicochemical forces and results in the loss of membrane integrity.

The interaction of LL-37 with lipid bilayers is a nuanced process driven by both electrostatic and hydrophobic forces. As a cationic peptide with a net positive charge of +6, LL-37 is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction is also pronounced with anionic phospholipids (B1166683) like phosphatidylglycerol.

Upon initial binding, the peptide, which adopts an amphipathic α-helical structure in the presence of lipids, orients itself at the membrane interface. This structure positions a hydrophobic face and a hydrophilic, positively charged face. Following the initial electrostatic anchoring, the hydrophobic face of the peptide helix inserts into the nonpolar, hydrophobic core of the lipid bilayer. Experimental evidence from deuterium (B1214612) NMR and differential scanning calorimetry demonstrates that LL-37 penetrates the hydrophobic region, altering the packing and cooperativity of the lipid acyl chains. The depth of penetration by the hydrophobic face has been estimated at 5-6 Å into the bilayer's interior.

Research indicates that these hydrophobic interactions are as critical as the initial electrostatic attractions for the peptide's ability to disrupt the membrane. The balance between these forces can be influenced by the order and composition of the lipid bilayer itself. For instance, LL-37 readily inserts into and disrupts dipalmitoylphosphatidylglycerol (B1197311) (DPPG) monolayers, which mimic bacterial membranes, while having little effect on monolayers of zwitterionic lipids like dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE), which are more representative of erythrocyte membranes.

Table 1: Influence of Lipid Headgroup on LL-37 Interaction

Lipid TypeChargeInteraction with LL-37Observed Effect
DPPG (dipalmitoylphosphatidylglycerol)AnionicStrongSignificant peptide insertion, disruption of monolayer structure, disruption of lateral packing order.
DPPC (dipalmitoylphosphatidylcholine)Zwitterionic (Neutral)Weak/NegligibleMonolayer remains virtually unaffected.
DPPE (dipalmitoylphosphatidylethanolamine)Zwitterionic (Neutral)Weak/NegligibleMonolayer remains virtually unaffected.

Following membrane insertion, LL-37 disrupts the bilayer's integrity through mechanisms that are commonly described by several models. The specific model may depend on peptide concentration, lipid composition, and the physical state of the membrane.

Carpet-like Mechanism: In this model, the peptides accumulate on the surface of the lipid bilayer, parallel to the membrane plane, effectively forming a "carpet." Once a threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient holes or the complete micellization and disintegration of the membrane without forming discrete, stable pores. Early studies showing LL-37 helices lying in the plane of the membrane supported this non-pore mechanism.

Pore Formation Models: Contrary to the carpet model, substantial evidence indicates that LL-37 can form transmembrane pores. This action occurs when the peptide helices reorient from a surface-parallel to a perpendicular, transmembrane alignment. Neutron scattering and diffraction studies have confirmed the formation of transmembrane pores. These pores are often described by the "toroidal pore" model, where the pore is lined by both the peptide helices and the lipid headgroups, causing the lipid monolayer to bend continuously from the outer to the inner leaflet. This creates a water channel with an estimated radius of 23–33 Å.

The oligomeric state of LL-37 in solution may favor the toroidal mechanism by concentrating peptide molecules locally upon membrane interaction.

Table 2: Comparison of LL-37 Membrane Permeabilization Models

ModelPeptide OrientationMechanism of DisruptionKey Feature
Carpet-likeParallel to membrane surfaceMembrane tension and micellization at high local concentration.No discrete, stable pore structure.
Toroidal PorePerpendicular to membrane surfaceFormation of peptide- and lipid-lined transmembrane channels.Pore lining involves bent lipid monolayers; water channel radius of ~2-3 nm.

Beyond membrane disruption, LL-37 can be internalized by mammalian cells, a process critical for some of its immunomodulatory functions. This uptake is an active, energy-dependent process rather than passive diffusion.

Studies have shown that LL-37 can facilitate the transfer of extracellular DNA plasmids into the nuclear compartment of mammalian cells. The mechanism for this uptake is sensitive to cholesterol-depleting agents, which are known to disrupt lipid rafts. This indicates that internalization occurs via membrane raft-dependent endocytosis. Further investigation using confocal microscopy revealed that the internalized complexes co-localize with markers for lipid rafts but not with caveolin, suggesting a caveolae-independent pathway. This uptake process is also strictly dependent on the presence of cell surface proteoglycans, which may act as initial docking sites for the LL-37 complexes. Other research on cell-penetrating peptides suggests that macropinocytosis is another potential endocytic pathway for cationic peptides like LL-37.

Interaction with Specific Cellular Receptors and Signaling Pathways

LL-37 is not only a direct antimicrobial agent but also a host-cell modulator that functions by engaging specific cell surface receptors and initiating intracellular signaling cascades.

LL-37 is an endogenous agonist for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2). This receptor is a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and T lymphocytes.

The binding of LL-37 to FPRL1/FPR2 initiates downstream signaling that mediates several immunomodulatory effects. A primary outcome of this interaction is chemotaxis, the directed migration of immune cells toward the peptide source, which would typically be a site of infection or inflammation. In addition to chemotaxis, the activation of FPRL1/FPR2 by LL-37 triggers the mobilization of intracellular calcium (Ca2+), a key event in many cell activation pathways. Depending on the cellular context, this signaling can be pro-inflammatory, leading to responses such as the generation of superoxide (B77818) in fibroblasts. The murine homolog of LL-37, CRAMP, also utilizes Fpr2 to induce leukocyte chemotaxis and activation.

LL-37 also modulates cellular activity through the purinergic receptor P2X7, an ATP-gated ion channel. The interaction is complex, as LL-37 can synergize with other agonists like ATP to enhance the P2X7 receptor's channel and pore functions.

Activation of the P2X7 receptor by LL-37 triggers a range of downstream effects:

Ion Flux: It leads to a rapid influx of extracellular Ca2+ into the cell.

Cell Proliferation: In fibroblasts, LL-37-mediated P2X7 signaling can stimulate cell proliferation. This effect is blocked by P2X7 inhibitors and is absent in cells lacking the receptor.

Induction of Inflammatory Mediators: In human gingival fibroblasts, LL-37 induces the expression of cyclooxygenase-2 (COX-2) and the subsequent synthesis of prostaglandin (B15479496) E2 (PGE2). This pro-inflammatory response is significantly reduced by P2X7 inhibitors.

MAPK Pathway Activation: The signaling cascade downstream of P2X7 activation by LL-37 involves the activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and p46 c-Jun N-terminal kinase (JNK).

The structural and aggregational state of LL-37 appears to be a key determinant of its capacity to modulate the activation state of the P2X7 receptor.

Table 3: Summary of LL-37 Receptor Interactions and Downstream Effects

ReceptorReceptor TypeKey Cellular OutcomesSignaling Pathways/Mediators
FPRL1 / FPR2G protein-coupled receptorChemotaxis of neutrophils, monocytes, T cells; Pro-inflammatory responses.Intracellular Ca2+ mobilization; Superoxide generation.
P2X7ATP-gated ion channelCell proliferation; Induction of inflammatory mediators.Ca2+ influx; Activation of ERK and JNK pathways; Upregulation of COX-2 and PGE2.

Receptor Tyrosine Kinases (e.g., EGFR, ErbB2) and Kinase Cascades (e.g., PI3K/Akt, MAPK/Erk)

LL-37 has been shown to engage with receptor tyrosine kinases, initiating downstream signaling cascades that influence cell proliferation, migration, and survival. A key interaction occurs with the Epidermal Growth Factor Receptor (EGFR). nih.gov Studies have demonstrated that LL-37 can induce the phosphorylation of EGFR, leading to its activation. nih.gov This transactivation of EGFR by LL-37 can subsequently trigger the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/Erk) pathway. researchgate.netnih.gov The activation of the MAPK/Erk signaling cascade is a crucial step in promoting cellular processes like proliferation and migration. researchgate.net

In addition to EGFR, LL-37 also interacts with ErbB2, another member of the epidermal growth factor receptor family. researchgate.netnih.gov This interaction contributes to the activation of oncogenic pathways that stimulate cell proliferation and migration in certain cancer models. nih.gov

The downstream consequences of LL-37-mediated receptor tyrosine kinase activation include the engagement of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway. researchgate.netresearchgate.net Activation of the PI3K/Akt pathway is a significant event in LL-37-induced cellular responses, contributing to cell migration and survival. researchgate.netresearchgate.net Research has shown that LL-37 can induce the phosphorylation of Akt, a key component of this pathway. researchgate.net The PI3K/Akt pathway has been identified as one of the most significantly upregulated pathways in response to LL-37 expression in certain cellular contexts. researchgate.net

Table 1: LL-37 Interaction with Receptor Tyrosine Kinases and Kinase Cascades

Receptor/Pathway Effect of LL-37 Interaction Downstream Consequences
EGFR Induces phosphorylation and transactivation nih.gov Activation of MAPK/Erk and PI3K/Akt pathways, leading to cell migration and proliferation nih.govresearchgate.net
ErbB2 Upregulation and sensitization of signaling nih.gov Promotion of cell proliferation and metastasis nih.gov
PI3K/Akt Induces phosphorylation of Akt researchgate.net Promotes cell migration, survival, and proliferation researchgate.netresearchgate.net
MAPK/Erk Activation of the cascade researchgate.net Stimulates cell proliferation and migration researchgate.net

Toll-like Receptors (TLRs) and Modulation of Signaling

LL-37 exhibits a complex and context-dependent modulatory role on Toll-like Receptor (TLR) signaling. Its cationic nature allows it to interact with negatively charged molecules, including TLR ligands. invivogen.com This interaction can either suppress or enhance TLR-mediated inflammatory responses.

LL-37 can inhibit the activation of TLR2 and TLR4, which recognize bacterial cell wall components like lipoteichoic acid (LTA) and lipopolysaccharide (LPS), respectively. invivogen.comresearchgate.net By binding directly to these ligands, LL-37 prevents their interaction with the TLRs, thereby suppressing the downstream inflammatory signaling cascade. invivogen.com This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α. researchgate.net

Conversely, LL-37 can enhance the signaling of nucleic acid-sensing TLRs, including TLR3, TLR7, TLR8, and TLR9. invivogen.comnih.gov It achieves this by forming complexes with nucleic acids like double-stranded RNA (dsRNA), single-stranded RNA (ssRNA), and DNA. invivogen.comnih.gov These complexes protect the nucleic acids from degradation and facilitate their delivery to endosomal compartments where these TLRs are located. invivogen.comnih.gov For instance, the LL-37/dsRNA complex enhances TLR3 signaling, while the LL-37/DNA complex potentiates TLR9 activation. nih.govnih.gov This enhancement of nucleic acid-sensing TLRs can amplify the immune response to viral and bacterial pathogens. nih.gov

The modulation of TLR signaling by LL-37 is also influenced by the cellular environment. For example, the pH of the endosome can affect the binding and release of TLR ligands from LL-37, thereby influencing the signaling outcome. nih.gov

Table 2: Modulation of Toll-like Receptor Signaling by LL-37

Toll-like Receptor Ligand Effect of LL-37 Mechanism
TLR2 Lipoteichoic Acid (LTA) Inhibition invivogen.com Direct binding to LTA, preventing receptor interaction invivogen.com
TLR4 Lipopolysaccharide (LPS) Inhibition invivogen.comresearchgate.net Direct binding to LPS, preventing receptor interaction invivogen.com
TLR3 Double-stranded RNA (dsRNA) Enhancement invivogen.comnih.gov Forms complex with dsRNA, protecting it and enhancing uptake nih.gov
TLR7/8 Single-stranded RNA (ssRNA) Enhancement invivogen.comnih.gov Forms complex with ssRNA, facilitating recognition invivogen.comnih.gov
TLR9 CpG DNA Enhancement invivogen.comnih.gov Forms complex with DNA, facilitating endosomal delivery and recognition nih.gov

Wnt/β-catenin Signaling Pathway Engagement

Recent evidence indicates that LL-37 can activate the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov This activation has been observed to promote cellular proliferation in certain contexts, such as in lung tumor cells. nih.gov

The mechanism of Wnt/β-catenin activation by LL-37 involves the induction of phosphorylation of Protein Kinase B (Akt) and the subsequent phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). nih.govresearchgate.net The phosphorylation of GSK3β leads to its inactivation, which in turn prevents the degradation of β-catenin. nih.gov This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for Wnt target genes, promoting cell proliferation. nih.gov

Studies have shown that LL-37 treatment can lead to the accumulation of unphosphorylated β-catenin in the nucleus. nih.gov Furthermore, this activation of the Wnt/β-catenin pathway by LL-37 can be mediated through Toll-like Receptor 4 (TLR4). nih.govresearchgate.net

Other Intracellular Signaling Crosstalk (e.g., JNK, AMPK/mTOR, TGFβ/Smad, calcineurin)

Beyond the aforementioned pathways, LL-37 engages in crosstalk with several other intracellular signaling networks, further highlighting its pleiotropic effects.

c-Jun N-terminal Kinase (JNK): LL-37 can induce the phosphorylation of JNK, a member of the MAPK family. frontiersin.org This activation is dependent on G protein-coupled receptors (GPCRs) and the Rho GTPase Cdc42. frontiersin.org The JNK signaling pathway is involved in mediating LL-37-induced chemokine production. frontiersin.org

AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR): In the context of hepatocellular carcinoma, LL-37 overexpression has been shown to activate the Akt/mTOR pathway, contributing to enhanced cell viability, migration, and invasion. researchgate.net

Transforming growth factor-beta (TGFβ)/Smad: While direct activation of the TGFβ/Smad pathway by LL-37 is less characterized, its role in processes like wound healing and tissue repair, where TGFβ signaling is crucial, suggests potential crosstalk.

Calcineurin: The precise interactions between LL-37 and the calcineurin signaling pathway are still an area of active investigation.

Intracellular Targets and Functions

In addition to its interactions with cell surface receptors, LL-37 can translocate into the cytoplasm and nucleus, where it interacts with various intracellular molecules to exert its biological effects. nih.govnih.gov

Interactions with Nucleic Acids (e.g., DNA)

LL-37, being a cationic peptide, has a strong affinity for negatively charged molecules like nucleic acids. nih.gov It has been demonstrated to bind to both DNA and RNA. nih.gov This interaction has several functional consequences.

LL-37 can form complexes with DNA, which can protect the DNA from degradation by nucleases. nih.govresearchgate.net These LL-37/DNA complexes can be internalized by cells and have been shown to trigger immune responses through TLR9. nih.govstanford.edu In some instances, LL-37 can facilitate the transport of extracellular bacterial DNA into mammalian cells, leading to further cellular responses. researchgate.net The formation of these complexes can result in condensed, aggregated structures. nih.govstanford.edu

Binding to Intracellular Proteins (e.g., Acyl Carrier Proteins)

Once inside the cell, LL-37 can interact with various intracellular proteins. One notable target is the Acyl Carrier Protein (AcpP), a crucial component of the fatty acid biosynthesis pathway in bacteria. nih.govportlandpress.com The binding of LL-37 to AcpP has been identified in several bacterial species, including Francisella, Escherichia coli, and Bacillus anthracis. nih.govportlandpress.com This interaction disrupts fatty acid metabolism, contributing to the antimicrobial activity of LL-37 and representing a mechanism of action beyond simple membrane disruption. nih.gov

Another identified intracellular binding partner for LL-37 in monocytes is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). oup.com This interaction has been shown to be relevant for the immunomodulatory functions of the peptide, including the induction of chemokines and the anti-inflammatory cytokine IL-10. oup.com

Biological Roles of Ll 37 in Homeostasis and Pathophysiology

Immunomodulatory Functions

LL-37 is a pivotal modulator of the immune response, capable of both amplifying and dampening inflammatory signals to maintain immune homeostasis. nbinno.com Its immunomodulatory activities are critical for orchestrating an effective defense against pathogens while preventing excessive inflammation that can lead to tissue damage.

Chemoattraction of Immune Cells (e.g., Neutrophils, Monocytes, T cells, Mast cells)

A key function of LL-37 in the immune response is its ability to recruit various immune cells to sites of infection or injury. nih.gov This chemotactic activity is essential for initiating and shaping both innate and adaptive immune responses. nih.gov

LL-37 acts as a potent chemoattractant for a range of immune cells, including:

Neutrophils: LL-37 induces the migration of neutrophils, which are among the first responders to sites of inflammation. nih.govkarger.comresearchgate.net This chemoattraction is mediated, at least in part, through the formyl-peptide receptor (FPR). nih.govkarger.com

Monocytes: The peptide also attracts monocytes, which can differentiate into macrophages and dendritic cells upon arrival at the tissue. nih.govnih.gov

T cells: LL-37 demonstrates chemotactic activity for T lymphocytes, particularly CD4+ T cells, thereby bridging the innate and adaptive immune systems. nih.govashpublications.org

Mast cells: LL-37 is a potent chemotactic factor for mast cells, suggesting its role in allergic and inflammatory responses where these cells are prominent. nih.govnih.govfrontiersin.org

The chemoattraction of these cells to sites of inflammation is a critical step in the host's defense mechanism, facilitating the clearance of pathogens and the initiation of tissue repair processes.

Interactive Data Table: Chemoattraction of Immune Cells by LL-37

Immune Cell Type Receptor(s) Involved Key Research Findings
Neutrophils Formyl-peptide receptors (FPRs), including FPRL1 LL-37 induces dose-dependent chemotaxis of neutrophils. nih.govkarger.com This activity is crucial for the initial inflammatory response. nih.gov
Monocytes FPRL1 LL-37 is a chemoattractant for monocytes, contributing to their recruitment to sites of microbial invasion. nih.govnih.gov
T cells FPRL1 LL-37 selectively attracts T lymphocytes, particularly CD4+ T cells, linking innate and adaptive immunity. nih.govashpublications.org
Mast cells G protein-coupled receptors LL-37 serves as a direct and specific chemoattractant for mast cells, involving the G protein-PLC pathway. nih.govnih.gov

Regulation of Cytokine and Chemokine Production

LL-37 exerts complex regulatory effects on the production of cytokines and chemokines, molecules that are central to cell-to-cell communication within the immune system. This regulation is context-dependent, with LL-37 capable of both inducing and suppressing the production of these inflammatory mediators. nbinno.comnih.gov

In certain contexts, LL-37 can stimulate the release of pro-inflammatory cytokines and chemokines. For instance, it can induce the production of IL-8, a potent neutrophil chemoattractant, by epithelial cells and monocytes. nih.govnih.govoup.com It can also stimulate the synthesis of other pro-inflammatory cytokines like IL-6 and TNF-α in various cell types. mdpi.comoup.com

Conversely, LL-37 can also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, it has been shown to suppress the production of TNF-α and IL-12 by monocytes stimulated with IFN-γ. nih.gov Furthermore, LL-37 can promote the synthesis of anti-inflammatory cytokines such as IL-10 and the interleukin-1 receptor antagonist (IL-1RA). nih.govfrontiersin.org This dual functionality allows LL-37 to fine-tune the inflammatory response, preventing excessive inflammation that could be detrimental to the host.

Interactive Data Table: Regulation of Cytokine and Chemokine Production by LL-37

Cell Type Cytokine/Chemokine Affected Effect of LL-37
Monocytes/Macrophages IL-8, IL-6, CXCL1, CCL2, CCL7 Upregulation nih.gov
IL-10, IL-19, IL-1RA Upregulation nih.govfrontiersin.org
TNF-α, IL-12 Downregulation (in the presence of IFN-γ) nih.gov
Keratinocytes IL-6, IL-18, IL-20, GM-CSF Upregulation mdpi.com
CXCL8, CXCL1 Upregulation mdpi.com
Dendritic Cells IL-6, TNF-α Downregulation (in mature DCs) nih.gov
IL-12p70 Upregulation (in LL-37-differentiated DCs) nih.gov

Modulation of Phagocyte Activity (e.g., Macrophage Polarization, Autophagy Regulation, NETosis)

LL-37 significantly influences the activity of phagocytes, such as macrophages and neutrophils, which are critical for engulfing and eliminating pathogens.

Macrophage Polarization: LL-37 can direct the differentiation and polarization of macrophages. It can promote a pro-inflammatory M1 phenotype, which is crucial for pathogen clearance. nih.gov However, in other contexts, such as in the tumor microenvironment, it may contribute to the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov

Autophagy Regulation: LL-37 has been shown to induce autophagy in human macrophages and keratinocytes. nih.govnih.govresearchgate.net Autophagy is a cellular process for degrading and recycling cellular components, and it plays a role in eliminating intracellular pathogens. The induction of autophagy by LL-37 represents another mechanism by which it contributes to host defense. frontiersin.orgresearchgate.net The N-terminal di-leucine motif of LL-37 is essential for the initiation of autophagy in human macrophages. nih.gov

NETosis: While not extensively detailed in the provided search snippets, LL-37 is known to be a component of Neutrophil Extracellular Traps (NETs), which are web-like structures released by neutrophils to trap and kill pathogens. youtube.com The release of NETs, a process called NETosis, is a unique form of programmed cell death.

Neutralization of Endotoxins (e.g., LPS)

A critical function of LL-37 is its ability to bind to and neutralize endotoxins, such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govrevolutionhealth.orgresearchgate.net LPS is a potent trigger of inflammation and can lead to septic shock if present in high concentrations in the bloodstream.

LL-37 directly interacts with LPS, preventing it from binding to its receptors on immune cells and thereby inhibiting the downstream inflammatory cascade. nih.govplos.orgopenalex.orgplos.org This endotoxin-neutralizing activity is a crucial aspect of LL-37's protective role during bacterial infections. nih.govnih.gov Studies have shown that pre-treatment of monocytes with LL-37 significantly inhibits LPS-induced production of pro-inflammatory cytokines like IL-8. nih.govplos.org

Interplay with Adaptive Immunity (e.g., Dendritic Cell Modulation, T-cell Differentiation)

LL-37 plays a significant role in bridging the innate and adaptive immune responses, primarily through its effects on dendritic cells (DCs) and T cells. nih.gov

Dendritic Cell Modulation: LL-37 can potently modify the differentiation and maturation of dendritic cells. nih.govoup.com It can enhance the differentiation of monocytes into DCs and promote their maturation, leading to an increased capacity to present antigens to T cells. nih.govnih.gov However, in other settings, LL-37 can suppress the activation of DCs by Toll-like receptor (TLR) ligands, thereby modulating the adaptive immune response. oup.com

T-cell Differentiation: By influencing the cytokine profile of dendritic cells, LL-37 can steer the differentiation of T helper (Th) cells. For instance, LL-37-matured DCs have been shown to promote Th1 responses. nih.govoup.com LL-37 has also been identified as a T-cell self-antigen in certain autoimmune conditions, indicating its complex role in T-cell activation and tolerance. frontiersin.orgfrontiersin.org

Involvement in Tissue Repair and Regeneration

Beyond its immunomodulatory functions, LL-37 is actively involved in the processes of tissue repair and regeneration. nbinno.comrevolutionhealth.org It promotes wound healing through various mechanisms, including:

Stimulation of Angiogenesis: LL-37 can induce the formation of new blood vessels, a process known as angiogenesis, which is essential for delivering oxygen and nutrients to the wound site. nih.govnih.govresearchgate.net

Promotion of Cell Proliferation and Migration: The peptide stimulates the proliferation and migration of keratinocytes and fibroblasts, which are key cell types involved in re-epithelialization and the formation of new tissue. nbinno.comnih.gov

Modulation of the Wound Microenvironment: By regulating inflammation and preventing infection, LL-37 helps to create a favorable environment for tissue repair. researchgate.net

The topical application of LL-37 has been shown to increase vascularization and re-epithelialization in animal models of wound healing. nih.govresearchgate.net Its multifaceted roles in both host defense and tissue regeneration underscore its importance in maintaining tissue integrity. mdpi.com

Contribution to Inflammatory Homeostasis and Dysregulation

LL-37 is a central modulator of inflammation, exhibiting a remarkable dual capacity to act as both a pro-inflammatory and an anti-inflammatory agent. This paradoxical function is highly dependent on the specific cellular and microenvironmental context. nih.govfrontiersin.org

LL-37's anti-inflammatory properties are most clearly demonstrated by its ability to bind and neutralize lipopolysaccharide (LPS), the endotoxin (B1171834) from Gram-negative bacteria. nih.govmdpi.com This action prevents LPS from activating Toll-like receptor 4 (TLR4), thereby downregulating inflammatory cytokine responses and protecting against endotoxic shock. nih.govnih.gov LL-37 can significantly decrease the release of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 from LPS-activated neutrophils. nih.gov

Conversely, LL-37 can also promote inflammation. It acts as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, recruiting them to sites of injury or infection. nih.govnih.govmdpi.com In the absence of LPS, LL-37 can stimulate monocytes and macrophages to produce pro-inflammatory chemokines. nih.gov For instance, it can induce the transcription of CXCL8 and the secretion of MCP-1/CCL-2, which are potent monocyte recruitment factors. nih.gov This dual functionality allows LL-37 to fine-tune the immune response, initiating inflammation to combat infection while also preventing excessive, damaging inflammatory reactions. nbinno.com

The protective effects of LL-37 in severe inflammatory conditions have been extensively studied in animal models of sepsis. Sepsis is a life-threatening condition caused by a dysregulated host response to infection. nih.gov In various rat and mouse models, LL-37 has demonstrated significant therapeutic potential. nih.gov

Key protective mechanisms of LL-37 identified in these models include:

Endotoxin Neutralization and Cytokine Modulation : In rat models of Gram-negative sepsis, intravenous administration of LL-37 significantly reduced plasma levels of endotoxin and the pro-inflammatory cytokine TNF-α, leading to improved survival. frontiersin.org

Bacterial Clearance : Across multiple models, including cecal ligation and puncture (CLP), LL-37 treatment significantly reduced the bacterial load in blood and various organs. nih.gov

Induction of Antimicrobial Microvesicles : In a murine CLP sepsis model, LL-37 was found to stimulate neutrophils to release antimicrobial microvesicles known as ectosomes. nih.gov These ectosomes are enriched with antimicrobial proteins and peptides (like lactoferrin and CRAMP) and contribute to bacterial clearance, improving the survival of septic mice. nih.gov

Suppression of Pyroptosis : LL-37 improves survival in CLP mice by suppressing macrophage pyroptosis, a highly inflammatory form of programmed cell death that leads to the release of pro-inflammatory cytokines like IL-1β. nih.gov

Enhancement of Neutrophil Extracellular Traps (NETs) : The peptide enhances the release of NETs from neutrophils, which trap and kill bacteria, further aiding in infection control. nih.gov

Sepsis ModelAnimalKey Findings of LL-37 TreatmentProtective Mechanism
Cecal Ligation and Puncture (CLP) MouseImproved survival, reduced bacterial load. nih.govnih.govInduction of antimicrobial ectosomes, suppression of macrophage pyroptosis, enhancement of NETs. nih.govnih.gov
E. coli LPS Injection RatReduced lethality, significantly lower plasma endotoxin and TNF-α levels. frontiersin.orgDirect LPS neutralization, modulation of pro-inflammatory cytokine response. frontiersin.org
E. coli Bacteremia RatReduced lethality, reduced bacterial growth in blood and organs. frontiersin.orgDirect bactericidal activity and anti-endotoxin effects. frontiersin.org

Role in Non-Infectious Pathological Contexts (Mechanistic Studies)

The immunomodulatory and signaling activities of LL-37 also implicate it in the pathophysiology of several non-infectious diseases, including autoimmune disorders and cancer.

In the context of autoimmune diseases like psoriasis and lupus erythematosus , LL-37 can paradoxically contribute to pathology. nih.govnih.gov In psoriasis, LL-37 is found at high levels in skin lesions. medicinewithheart.combiotechpeptides.com It can form complexes with self-DNA and self-RNA released from dying cells. nih.govnih.gov These LL-37/nucleic acid complexes are potent triggers for plasmacytoid dendritic cells to produce large amounts of type I interferons via TLR9 activation. nih.govnih.gov This initiates a cascade of inflammation that drives the development of psoriatic plaques. nih.gov Additionally, LL-37 has anti-apoptotic effects on keratinocytes, which may contribute to the increased cellular proliferation characteristic of psoriasis. nih.gov

In atherosclerosis , another chronic inflammatory condition, LL-37 has been shown to promote the uptake of low-density lipoprotein (LDL) in macrophages. jci.org This leads to increased cytosolic cholesterol and the formation of foam cells, a key event in the development of atheroma plaques. jci.org This function may help explain the increased risk of cardiovascular disease observed in patients with chronic inflammatory disorders where LL-37 levels are elevated. jci.org

The role of LL-37 in cancer is complex and appears to be context-dependent, with reports of both pro-tumorigenic and anti-tumorigenic effects. medicinewithheart.com Its pro-tumorigenic functions are often linked to its ability to promote angiogenesis, which is essential for tumor growth and metastasis. nih.govahajournals.orgmedicinewithheart.com LL-37 has been found to be upregulated in several tumor types, including ovarian, breast, and lung cancer, where it can act as a growth factor. ahajournals.orgmdpi.com

Involvement in Autoimmune Conditions (e.g., Psoriasis, Systemic Lupus Erythematosus, Rheumatoid Arthritis)

LL-37 is increasingly recognized as a key player in the pathogenesis of several autoimmune diseases, where it can act as a danger signal and an autoantigen, thereby breaking immune tolerance. mdpi.comnih.govresearchgate.net

Psoriasis: In psoriasis, a chronic inflammatory skin disease, LL-37 is overexpressed in the inflamed skin. nih.gov It forms complexes with self-DNA released from dying cells, and these complexes act as potent stimuli for plasmacytoid dendritic cells (pDCs). nih.govresearchgate.net This stimulation leads to the production of type I interferons (IFNs), which are critical in driving the inflammatory cascade characteristic of psoriasis. mdpi.comnih.gov Furthermore, LL-37 can act as a T-cell autoantigen, with LL-37-specific T cells being found in patients with moderate-to-severe plaque psoriasis, and their presence correlates with disease activity. unifr.chelsevierpure.com These T cells can produce pro-inflammatory cytokines such as IFN-γ and Th17 cytokines. unifr.ch Paradoxically, while contributing to inflammation, LL-37 can also have a dual role; for instance, it can neutralize the pro-inflammatory effects of cytosolic self-DNA in keratinocytes. nih.gov

Systemic Lupus Erythematosus (SLE): Similar to its role in psoriasis, LL-37 is implicated in the pathophysiology of SLE. nih.govnih.gov It complexes with self-DNA, often released through neutrophil extracellular traps (NETs), and these complexes stimulate pDCs via Toll-like receptor 9 (TLR9) to produce high levels of type I IFNs. mdpi.comnih.govresearchgate.net This chronic activation of pDCs is considered a crucial factor in the early development of autoimmunity in SLE patients. nih.govresearchgate.net The expression of LL-37 is increased in the skin of patients with active SLE and correlates positively with the presence of pDCs and IFN-α. nih.gov LL-37 can also act as a T- and B-cell autoantigen in SLE. mdpi.com

Rheumatoid Arthritis (RA): In rheumatoid arthritis, an autoimmune disease characterized by chronic joint inflammation, LL-37 is expressed in the inflamed synovium, primarily by macrophages and granulocytes. bmj.com Its presence in the synovial fluid of RA patients is well-documented. frontiersin.org While its precise role is still being elucidated, the presence of LL-37 in the inflamed joint suggests its involvement in the local inflammatory processes. researchgate.netbmj.com Interestingly, treatment with TNF inhibitors has been shown to downregulate the expression of LL-37 in the synovium of RA patients. bmj.com Antibodies against carbamylated LL-37 have been detected in RA patients and are associated with enhanced radiographic bone erosions, suggesting a role in the destructive aspects of the disease. frontiersin.org

Autoimmune ConditionKey Role of LL-37Primary MechanismCellular and Molecular Interactions
PsoriasisPro-inflammatory and AutoantigenicForms complexes with self-DNA, stimulating pDCs to produce type I IFNs. mdpi.comnih.govnih.gov Acts as a T-cell autoantigen. unifr.chelsevierpure.comInteracts with TLR9 in pDCs. mdpi.com Stimulates IFN-γ and Th17 cytokine production by T-cells. unifr.ch
Systemic Lupus Erythematosus (SLE)Pro-inflammatory and AutoantigenicComplexes with self-DNA from NETs, leading to pDC activation and type I IFN production. mdpi.comnih.govresearchgate.net Acts as a T- and B-cell autoantigen. mdpi.comMediates pDC activation via TLR9. mdpi.comnih.gov Expression correlates with pDC and IFN-α levels in skin lesions. nih.gov
Rheumatoid Arthritis (RA)Pro-inflammatoryExpressed in the inflamed synovium, suggesting a role in joint inflammation. bmj.com Carbamylated form may contribute to bone erosion. frontiersin.orgProduced by macrophages and granulocytes in synovial tissue. bmj.com Downregulated by TNF inhibitors. bmj.com

Contribution to Atherosclerosis Pathogenesis

Atherosclerosis is now understood to be a chronic inflammatory disease of the arterial walls, and LL-37 has been identified as a significant contributor to its pathogenesis. nih.govmdpi.com The transcript for LL-37 is found at a six-fold higher level in human atherosclerotic lesions compared to normal arteries. nih.gov

LL-37 is expressed in atherosclerotic plaques, primarily by macrophages and also by some endothelial cells. nih.govahajournals.org Its presence within the plaque can modulate the local inflammatory response in several ways. ahajournals.org It can induce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), and chemokines like monocyte chemoattractant protein-1 (MCP-1) in endothelial cells. nih.govahajournals.org This promotes the recruitment of leukocytes into the vessel wall, thereby enhancing the innate immune response and local inflammation. ahajournals.org

Furthermore, LL-37 has been shown to induce the death of vascular smooth muscle cells (VSMCs). nih.govdoaj.org The loss of VSMCs can destabilize atherosclerotic plaques, making them more prone to rupture, which is a primary cause of acute ischemic events like myocardial infarction. nih.gov The mechanism of VSMC death induced by LL-37 appears to be a form of apoptosis, triggered by an initial perturbation of the plasma membrane's integrity. nih.govresearchgate.net

Recent studies have also revealed that LL-37 can enhance the uptake of low-density lipoprotein (LDL) in macrophages through interactions with the LDL receptor (LDLR), scavenger receptor class B member 1 (SR-B1), and CD36. jci.org This leads to increased cytosolic cholesterol in macrophages, promoting the formation of foam cells, a hallmark of atherosclerotic plaques. jci.org In mouse models, the expression of LL-37 in ApoE-/- mice led to the development of larger atheroma plaques. jci.org

Aspect of AtherosclerosisEffect of LL-37Key Research Finding
InflammationPro-inflammatoryInduces expression of ICAM-1 and MCP-1 in endothelial cells, promoting leukocyte recruitment. nih.govahajournals.org
Plaque StabilityDestabilizingInduces apoptosis of vascular smooth muscle cells, potentially making plaques more prone to rupture. nih.govdoaj.org
Lipid MetabolismPromotes Foam Cell FormationEnhances LDL uptake in macrophages via LDLR, SR-B1, and CD36, leading to increased intracellular cholesterol. jci.org
Plaque DevelopmentPromotes Plaque GrowthApoE-/- mice expressing LL-37 develop larger atherosclerotic plaques. jci.org

Multifaceted Effects in Oncogenesis (e.g., Cell Proliferation, Migration, Tumor Progression/Suppression)

The role of LL-37 in cancer is complex and appears to be context-dependent, with evidence suggesting both tumor-promoting and tumor-suppressing functions. nih.govnih.gov This duality is influenced by the specific cancer type and the tumor microenvironment. nih.gov

In some malignancies, such as breast, ovarian, and lung cancer, overexpression of LL-37 has been associated with tumor development and progression. nih.govnih.gov It can promote cancer cell proliferation and migration. For instance, LL-37 can enhance the perception of CpG-oligodeoxynucleotides (CpG-ODNs), which are TLR9 ligands, thereby inducing the proliferation and activation of immune cells that can paradoxically support tumor growth in certain contexts. frontiersin.org

Conversely, in other cancers like gastric and colon cancer, LL-37 has been shown to have tumor-suppressive effects. nih.govnih.gov Exogenous LL-37 can inhibit the proliferation of gastric cancer cells and induce cell cycle arrest in the G0/G1 phase. nih.gov In colon cancer, LL-37 and its fragments have demonstrated an anti-proliferative effect. nih.gov The mechanisms for this tumor suppression are varied. In gastric cancer cells, LL-37 can act as a tumor-suppressing agent by inhibiting the proteasome, which in turn promotes the tumor-suppressive bone morphogenetic protein (BMP) signaling pathway. neuropharmac.com This leads to an increase in p21Waf1, which can cause cell cycle arrest. neuropharmac.com In colon cancer, LL-37 can induce caspase-independent apoptosis by increasing p53 levels, which activates the Bax/Bak pathway. neuropharmac.com

Recent research in pancreatic cancer has shown that LL-37 can inhibit tumor growth by suppressing autophagy through the activation of mTOR signaling. frontiersin.org This leads to an accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction in cancer cells. frontiersin.org Furthermore, LL-37 can reprogram the tumor immune microenvironment by downregulating immunosuppressive cells like myeloid-derived suppressor cells and M2 macrophages, while upregulating anti-cancer effector cells such as CD8+ and CD4+ T cells. frontiersin.org

Cancer TypeRole of LL-37Mechanism of Action
Breast, Ovarian, Lung CancerTumor-PromotingPromotes cancer cell proliferation and migration. nih.govnih.gov
Gastric CancerTumor-SuppressingInhibits proliferation and induces G0/G1 cell cycle arrest. nih.gov Inhibits the proteasome, enhancing BMP signaling. neuropharmac.com
Colon CancerTumor-SuppressingExhibits anti-proliferative effects. nih.gov Induces caspase-independent apoptosis via the p53-Bax/Bak pathway. neuropharmac.com
Pancreatic CancerTumor-SuppressingInhibits tumor growth by suppressing autophagy via mTOR signaling and reprograms the tumor immune microenvironment. frontiersin.org

Influence on Amyloid Aggregation Processes

Emerging evidence suggests that LL-37 can influence the aggregation of amyloid peptides, which are associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Protein misfolding and aggregation into amyloid fibrils is a key pathological feature of these conditions. nih.gov

In the context of Alzheimer's disease, in vitro studies have shown that LL-37 can bind to amyloid-β (Aβ) peptides, specifically Aβ42, and modulate their fibril formation. nih.govnih.govresearchgate.net Transmission electron microscopy has revealed that LL-37 can inhibit the formation of long, straight Aβ42 fibrils, which are characteristic of Alzheimer's disease. nih.govnih.gov Circular dichroism spectroscopy has further shown that LL-37 prevents Aβ42 from adopting its typical β-sheet secondary structure, which is a prerequisite for aggregation. nih.govnih.gov Co-incubation of LL-37 and Aβ42 has also been found to attenuate the microglia-mediated toxicity of Aβ42 to neurons. nih.gov However, other studies suggest a more complex and potentially detrimental role, indicating that LL-37 may promote neuroinflammation and, in some models, exacerbate pathological phenotypes linked to Alzheimer's disease. nih.govstanford.eduresearchgate.net

Regarding Parkinson's disease, which is characterized by the aggregation of α-synuclein, LL-37 has been identified as a potent inhibitor of α-synuclein aggregation. scitechdaily.com It has been shown to bind strongly and specifically to toxic α-synuclein oligomers, preventing their further aggregation and blocking their neurotoxicity. nih.govscitechdaily.com This interaction is of high affinity and stalls the aggregation process. nih.gov Given that LL-37 is naturally found in the brain and gut, where α-synuclein aggregation occurs in Parkinson's disease, it is hypothesized that LL-37 may be part of an endogenous mechanism to combat the disease. scitechdaily.com

The aggregation of a fragment of LL-37 itself, specifically residues 17-29, into α-amyloids has also been studied, with hydrophobic interactions, particularly involving Ile24, being crucial for this process. acs.orgresearchgate.net

Amyloid PeptideDisease AssociationEffect of LL-37 on AggregationObserved Mechanism
Amyloid-β (Aβ42)Alzheimer's DiseaseInhibitory (in vitro)Binds to Aβ42, prevents β-sheet formation, and inhibits fibril formation. nih.govnih.gov Attenuates microglia-mediated neurotoxicity. nih.gov
α-SynucleinParkinson's DiseaseInhibitoryBinds with high affinity to toxic oligomers, stalling aggregation and blocking neurotoxicity. nih.govscitechdaily.com

Bacterial Evasion and Resistance Mechanisms to Ll 37

Modification of Bacterial Membrane Composition and Charge

One of the primary mechanisms by which bacteria resist the action of LL-37 is by altering the composition and net surface charge of their cellular membranes. nih.gov Since LL-37 is a cationic peptide, its initial interaction with the bacterial surface is driven by electrostatic attraction to negatively charged components of the bacterial envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov By modifying these structures, bacteria can reduce the binding of LL-37, thereby diminishing its membrane-disrupting activity. nih.gov

In Gram-negative bacteria like Salmonella enterica, resistance to LL-37 can be achieved through the enzymatic modification of the lipid A portion of LPS. nih.govnih.gov The PhoPQ two-component regulatory system, often activated under stressful conditions, can trigger additions to lipid A that alter its charge and structure. nih.govnih.gov These modifications can reduce the net negative charge of the outer membrane, weakening the electrostatic attraction for the positively charged LL-37 and consequently decreasing peptide intercalation into the membrane. nih.gov Studies have shown that such remodeling of LPS can double the minimum inhibitory concentration (MIC) of LL-37 required to inhibit bacterial growth. nih.govacs.org

Similarly, Gram-positive bacteria, such as Staphylococcus aureus, employ strategies to increase the positive charge of their cell surface. nih.gov This is often accomplished through the action of the MprF protein, which synthesizes lysyl-phosphatidylglycerol (L-PG), a positively charged phospholipid that is incorporated into the cell membrane. acs.orgnih.gov This process increases the net positive charge of the membrane, leading to electrostatic repulsion of LL-37 and increased resistance. nih.gov Clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) with higher surface zeta potentials have demonstrated significantly greater resistance to LL-37. nih.gov

Table 1: Bacterial Membrane Modifications Conferring Resistance to LL-37

Bacterial SpeciesModification MechanismEffect on LL-37 InteractionReference
Salmonella entericaPhoPQ-mediated modification of Lipid A in LPSReduces net negative charge, decreases peptide intercalation nih.govnih.gov
Staphylococcus aureusMprF-mediated synthesis of lysyl-phosphatidylglycerol (L-PG)Increases net positive charge, causes electrostatic repulsion nih.govacs.org

Enzymatic Degradation by Bacterial Proteases

Another effective evasion strategy employed by various bacteria is the secretion of proteases that directly degrade and inactivate LL-37. nih.govmdpi.com This proteolytic cleavage renders the peptide non-functional, preventing it from reaching its target on the bacterial membrane. asm.org

Staphylococcus aureus, a major human pathogen, produces several extracellular proteases that can cleave LL-37. nih.gov One such enzyme is aureolysin, a metalloproteinase, which has been shown to rapidly cleave LL-37 at multiple sites, completely abolishing its antibacterial activity. nih.govmdpi.com The V8 protease, another staphylococcal enzyme, also cleaves LL-37, although this can result in a C-terminal fragment that retains some antibacterial activity. nih.gov The production of these proteases, particularly aureolysin, is correlated with increased resistance of S. aureus strains to LL-37. nih.gov

Pseudomonas aeruginosa also secretes proteases, such as elastase, which can inactivate LL-37. asm.org Similarly, Bacillus anthracis, the causative agent of anthrax, demonstrates high resistance to LL-37, which is mediated by the secretion of metalloproteases. nih.gov The degradation of LL-37 by these bacterial enzymes is a significant virulence factor, contributing to the pathogen's ability to survive within the host. asm.orgnih.gov

Table 2: Bacterial Proteases Involved in LL-37 Degradation

Bacterial SpeciesProteaseClassEffect on LL-37Reference
Staphylococcus aureusAureolysinMetalloproteinaseCleaves and inactivates the peptide nih.govmdpi.com
Staphylococcus aureusV8 ProteaseGlutamylendopeptidaseCleaves the peptide, may leave active fragments nih.gov
Pseudomonas aeruginosaElastaseMetalloproteinaseInactivates the peptide asm.org
Bacillus anthracisUnnamed MetalloproteasesMetalloproteaseRapidly degrades the peptide nih.gov

Induction of Host Defense Peptide-Resistant Phenotypes

Bacteria can develop resistance to LL-37 through adaptive mechanisms upon prolonged exposure to sub-lethal concentrations of the peptide. nih.govmdpi.com This induced resistance involves alterations in gene expression that lead to phenotypic changes, rendering the bacteria less susceptible to the antimicrobial peptide. plos.org

For instance, studies have shown that exposing Staphylococcus aureus to sub-minimal inhibitory concentrations (sub-MICs) of LL-37 can lead to the development of stable resistance within a relatively short number of generations. nih.govmdpi.com This adaptive resistance is often associated with changes in the bacterial membrane and metabolism. nih.gov

In Pseudomonas aeruginosa, exposure to physiological concentrations of LL-37 has been shown to upregulate genes involved in the production of virulence factors and multidrug efflux pumps. plos.org The induction of efflux pumps can actively transport LL-37 out of the bacterial cell, contributing to increased resistance. nih.gov Furthermore, LL-37 can stimulate adaptive resistance in P. aeruginosa against conventional antibiotics like fluoroquinolones and aminoglycosides, highlighting a complex interplay between host defense peptides and antibiotic resistance mechanisms. plos.org The development of these resistant phenotypes underscores the remarkable adaptability of bacteria in response to the selective pressures of the host immune system. nih.govplos.org

Cross-Resistance with Other Antimicrobial Agents (e.g., Colistin)

There is growing evidence of cross-resistance between LL-37 and certain polypeptide antibiotics, most notably colistin (B93849). nih.gov Colistin is a last-resort antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria. nih.govfrontiersin.org Both LL-37 and colistin are cationic peptides that target the outer membrane of Gram-negative bacteria, specifically the lipopolysaccharide component. nih.govfrontiersin.org

The shared mechanism of action and target site can lead to cross-resistance. researchgate.net In Klebsiella pneumoniae, for example, resistance to colistin is often mediated by modifications to the LPS, which reduce its net negative charge. nih.govfrontiersin.org These same modifications that confer resistance to colistin can also increase resistance to LL-37. nih.gov Inactivation of the mgrB gene, a common mechanism of colistin resistance in K. pneumoniae, has been associated with increased resistance to LL-37 at higher concentrations. nih.govnih.gov

This phenomenon is of significant clinical concern, as the mechanisms that bacteria evolve to resist therapeutic antibiotics like colistin may simultaneously render them more resistant to the host's own innate immune defenses, such as LL-37. nih.gov The synergistic effect observed when LL-37 is combined with colistin against multidrug-resistant Escherichia coli further suggests a shared pathway of interaction and resistance. bohrium.comresearchgate.net

Advanced Research Methodologies and Approaches for Ll 37 Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental for dissecting the molecular mechanisms underlying LL-37's diverse biological activities. These models provide a controlled environment to study cellular responses to LL-37, including its effects on both microbial and host cells.

A variety of cell lines are utilized to investigate the immunomodulatory properties of LL-37. For instance, studies using human cell types have demonstrated that LL-37 can induce the production of various inflammatory and anti-inflammatory cytokines and chemokines. nih.gov Monocytes, a key component of the innate immune system, are often used to study LL-37's ability to modulate immune responses. Research has shown that LL-37 can stimulate the release of IL-1β from lipopolysaccharide (LPS)-primed monocytes. nih.gov Furthermore, in the presence of polarized epithelial monolayers like Caco-2 cells, LL-37 at low physiological concentrations can activate monocytes through the MAPK/ERK signaling pathway, leading to cytokine production. nih.gov Epithelial cells themselves, such as those from the respiratory tract and gastrointestinal tract, are also crucial models, as they are a primary source of LL-37 and a first line of defense against pathogens. nih.gov Investigations using airway epithelial cells have suggested that LL-37 can promote cell proliferation and wound closure. biotechpeptides.com

To understand its antimicrobial mechanism, researchers often co-culture LL-37 with various bacterial strains. These studies have shown that LL-37 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govbiotechpeptides.com For example, in vitro studies have indicated that LL-37 can enhance the antimicrobial effects of lysozyme (B549824) against Gram-positive bacteria like Staphylococcus aureus. biotechpeptides.com The peptide's ability to disrupt bacterial membranes is a key area of investigation. nih.gov

Cellular Model Organism/Tissue of Origin Application in LL-37 Research Key Findings
MonocytesHumanInvestigating immunomodulatory effectsLL-37 can induce cytokine release and activate signaling pathways. nih.govnih.gov
Caco-2Human ColonStudying epithelial-immune cell crosstalkLL-37 can activate monocytes in the presence of epithelial cells at low concentrations. nih.gov
Airway Epithelial CellsHumanElucidating effects on wound healing and proliferationLL-37 may promote epithelial cell migration and proliferation. biotechpeptides.com
Bacterial Cultures (e.g., S. aureus, E. coli)N/ADetermining antimicrobial spectrum and mechanismLL-37 exhibits broad-spectrum bactericidal activity. nih.govbiotechpeptides.com

In Vivo Animal Models for Functional Characterization

In vivo animal models are indispensable for characterizing the physiological and pathological roles of LL-37 in a whole-organism context. These models allow for the investigation of LL-37's function in complex biological processes such as infection, inflammation, and cancer.

Mouse models are widely used to study the in vivo efficacy of LL-37. For instance, in a murine sepsis model using cecal ligation and puncture (CLP), administration of LL-37 was shown to improve survival. nih.gov This protective effect was associated with the induction of microvesicle release from neutrophils, which contained antimicrobial proteins and exhibited antibacterial activity. nih.gov In models of catheter-associated infection, LL-37 has been shown to prevent staphylococcal biofilm formation. acs.org

The role of LL-37 in inflammatory conditions is also investigated using animal models. In rodent models of rheumatoid arthritis, LL-37 has been found to be present at high levels in afflicted joints. biotechpeptides.com Furthermore, peptides derived from LL-37 have demonstrated the potential to protect against collagen damage in mouse models of arthritis. biotechpeptides.com

The table below summarizes some of the key animal models used in LL-37 research.

Animal Model Disease/Condition Model Application in LL-37 Research Key Findings
MouseSepsis (Cecal Ligation and Puncture)Evaluating therapeutic potential in systemic infectionLL-37 improves survival by inducing the release of antimicrobial microvesicles from neutrophils. nih.gov
MouseCatheter-Associated InfectionInvestigating anti-biofilm activityLL-37 can prevent the formation of staphylococcal biofilms. acs.org
RodentRheumatoid ArthritisExploring the role in autoimmune inflammationLL-37 is present in arthritic joints, and its derivatives may protect against collagen damage. biotechpeptides.com

Biochemical and Biophysical Techniques for Peptide-Membrane Interactions

Understanding the interaction of LL-37 with cell membranes is crucial to elucidating its mechanism of action. A variety of biochemical and biophysical techniques are employed to study these interactions at a molecular level.

Fluorescence-based assays are widely used to investigate membrane permeabilization and lipid mixing. mdpi.com For example, fluorescence microscopy with probes like Sytox Green can be used to visualize the permeabilization of bacterial membranes. nih.gov Time-lapse microscopy with fluorescently labeled LL-37 allows for the tracking of the peptide's distribution and translocation into bacterial cells. nih.gov

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful techniques for studying the binding kinetics of LL-37 to lipid bilayers in real-time. mdpi.com These methods provide quantitative data on the affinity and association/dissociation rates of the peptide with model membranes.

Transmission Electron Microscopy (TEM) can be used to visualize the morphological changes in bacterial cells and model membranes upon interaction with LL-37. This technique can provide direct evidence of membrane disruption and the formation of pores or other structural perturbations.

Circular Dichroism (CD) spectroscopy is employed to study the secondary structure of LL-37 in different environments. These studies have shown that LL-37 is largely unstructured in aqueous solution but adopts an α-helical conformation upon interacting with lipids or detergents, a structural change that is correlated with its lytic activity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about LL-37 when bound to lipid micelles or bilayers. nih.gov Solid-state NMR has been used to investigate the interaction of LL-37 with the phospholipids (B1166683) of live bacteria. nih.gov

The following table highlights some of the key techniques used to study LL-37-membrane interactions.

Technique Principle Information Gained
Fluorescence AssaysUse of fluorescent probes to detect changes in membrane integrity or lipid organization. mdpi.comMembrane permeabilization, lipid mixing, peptide localization. nih.gov
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)Measures changes in refractive index upon binding of molecules to a sensor surface. mdpi.comBinding affinity, kinetics of peptide-membrane interaction.
Transmission Electron Microscopy (TEM)Uses a beam of electrons to create a high-resolution image of the sample.Visualization of membrane disruption and morphological changes.
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light. youtube.comSecondary structure of the peptide (e.g., α-helix, random coil). mdpi.com
Nuclear Magnetic Resonance (NMR)Exploits the magnetic properties of atomic nuclei to determine molecular structure. nih.govHigh-resolution 3D structure of the peptide in a membrane-mimetic environment. nih.gov

'Omics' Approaches in LL-37 Research

'Omics' technologies, such as proteomics and transcriptomics, provide a global view of the molecular changes that occur in cells in response to LL-37. These approaches are invaluable for identifying novel targets and pathways regulated by the peptide.

Proteomics , the large-scale study of proteins, has been used to investigate the adaptive responses of bacteria to LL-37. For example, high-resolution mass spectrometry has been employed to examine proteome-wide changes in Streptococcus pneumoniae in response to physiological concentrations of LL-37. nih.gov These studies have identified proteins involved in resistance mechanisms, such as those related to the modification of teichoic acids. nih.gov

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, can reveal changes in gene expression induced by LL-37. This approach can help to identify signaling pathways and cellular processes that are modulated by the peptide in both host and microbial cells. The integration of transcriptomic and proteomic data can provide a more comprehensive understanding of the cellular response to LL-37. frontlinegenomics.com

'Omics' Approach Description Application in LL-37 Research Key Insights
ProteomicsThe large-scale study of proteins, their structures, and functions. thermofisher.comInvestigating bacterial adaptation to LL-37. nih.govIdentification of resistance mechanisms and proteins involved in the stress response. nih.gov
TranscriptomicsThe study of the complete set of RNA transcripts produced by an organism. thermofisher.comAnalyzing changes in gene expression in response to LL-37.Elucidation of signaling pathways and cellular processes modulated by LL-37. frontlinegenomics.com

Computational and Modeling Approaches

Computational and modeling approaches, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating the behavior of LL-37 at an atomic level. These simulations provide insights into the peptide's structure, dynamics, and interactions with membranes that are often difficult to obtain through experimental methods alone.

MD simulations have been used to model the interaction of LL-37 with model lipid bilayers that mimic bacterial and mammalian membranes. nih.gov These studies have shown that LL-37 can rapidly absorb onto negatively charged membranes (like those of bacteria) while maintaining its helical structure. nih.govresearchgate.net In contrast, its interaction with neutral membranes (mimicking mammalian cells) is slower and can lead to a loss of helical conformation. nih.govresearchgate.net These simulations support a "carpet-like" mechanism of membrane disruption, where the peptide accumulates on the membrane surface before causing destabilization. researchgate.net

Computational Approach Description Application in LL-37 Research Key Findings
Molecular Dynamics (MD) SimulationsA computational method for studying the physical movements of atoms and molecules. researchgate.netModeling the interaction of LL-37 with lipid bilayers. nih.govLL-37 preferentially interacts with and disrupts negatively charged membranes, supporting a "carpet-like" mechanism. nih.govresearchgate.netresearchgate.net

Synthetic Peptide Design and Analog Development for Structure-Function Studies

To better understand the relationship between the structure of LL-37 and its various functions, researchers design and synthesize peptide analogs. This approach involves systematically modifying the amino acid sequence of LL-37 to probe the importance of specific residues or structural motifs.

Structure-function studies have identified key regions of the LL-37 peptide that are responsible for its antimicrobial and immunomodulatory activities. For example, shorter fragments of LL-37, such as GF-17, have been shown to retain significant antimicrobial activity. acs.org By introducing specific amino acid substitutions, researchers can investigate the role of charge, hydrophobicity, and helicity in the peptide's function. For instance, substituting certain residues can affect the stability of the α-helical structure and the formation of salt bridges, which in turn can influence the peptide's antimicrobial and immunomodulatory properties. youtube.com

The development of synthetic analogs also aims to improve the therapeutic potential of LL-37 by enhancing its stability, reducing its cytotoxicity, and increasing its potency. For example, the incorporation of D-amino acids has been explored to create peptides that are resistant to proteolytic degradation. acs.org

Analog Design Strategy Purpose Example Outcome
TruncationTo identify the minimal active region of the peptide.GF-17 (residues 17-32)Retains significant antimicrobial activity. acs.org
Amino Acid SubstitutionTo investigate the role of specific residues in structure and function.Modifying residues involved in salt bridge formation. youtube.comAltered helical stability and biological activity. youtube.com
Incorporation of Non-natural Amino AcidsTo enhance stability and resistance to proteolysis.Peptides containing D-amino acids.Increased resistance to degradation by proteases. acs.org

Future Directions and Translational Perspectives in Ll 37 Research

Elucidating Underexplored Molecular Mechanisms

Despite extensive research, several molecular mechanisms of LL-37 remain to be fully elucidated. Future investigations are anticipated to delve deeper into the nuanced interactions of this peptide with both microbial and host cells. A primary area of focus is the peptide's ability to translocate across cellular membranes and interact with intracellular targets. While it is known that LL-37 can engage with intracellular molecules such as GAPDH and sequestosome-1, the precise downstream signaling cascades and the full spectrum of its intracellular binding partners are yet to be comprehensively mapped nih.gov. Understanding how these interactions modulate cellular processes beyond immunity, such as autophagy and apoptosis, is a critical next step ed.ac.uk.

Furthermore, the structural plasticity of LL-37 allows it to interact with a variety of molecular patterns, including lipids, lipopolysaccharides (LPS), and nucleic acids madbarn.combenthamdirect.com. The interactions with microbial and host-derived DNA and RNA are particularly intriguing. LL-37 can form complexes with these nucleic acids, protecting them from degradation and facilitating their recognition by endosomal Toll-like receptors (TLRs), thereby amplifying immune responses researchgate.net. However, the precise structural determinants of these interactions and their context-dependent outcomes are not fully understood. Future studies employing advanced structural biology techniques will be instrumental in deciphering these complex interactions.

Another underexplored area is the non-canonical signaling pathways activated by LL-37. While its binding to conventional receptors like formyl peptide receptor 2 (FPR2) and purinergic P2X7 receptor is established, evidence suggests that LL-37 can also modulate cellular functions by altering the biophysical properties of the plasma membrane, independent of specific receptor binding ed.ac.uknih.gov. Investigating these receptor-independent mechanisms will provide a more complete picture of LL-37's mode of action.

Research AreaKey Unanswered QuestionsPotential Methodologies
Intracellular Signaling What is the complete interactome of intracellular LL-37? How do these interactions alter cellular signaling pathways?Proximity-labeling mass spectrometry, high-throughput yeast two-hybrid screens, CRISPR-Cas9 genetic screens.
Nucleic Acid Interactions What are the specific structural features of LL-37 that mediate binding to different forms of nucleic acids? How does this binding influence immune recognition and inflammation?X-ray crystallography, cryo-electron microscopy, nuclear magnetic resonance (NMR) spectroscopy.
Receptor-Independent Mechanisms To what extent does LL-37 modulate cellular function through direct membrane perturbation? What are the downstream consequences of these physical membrane alterations?Model membrane studies (e.g., liposomes), advanced microscopy techniques (e.g., atomic force microscopy), lipidomics.

Understanding Context-Dependent Functional Divergence

A hallmark of LL-37 is its remarkable functional plasticity, exhibiting both pro-inflammatory and anti-inflammatory activities depending on the cellular and microenvironmental context frontiersin.orgresearchgate.net. This functional divergence is a critical area of ongoing research. The concentration of LL-37 at a particular site appears to be a key determinant of its function. At low concentrations, it can promote chemotaxis and wound healing, while at higher concentrations, it can induce apoptosis and inflammation ed.ac.ukfrontiersin.org.

The local microenvironment, including factors such as pH and the presence of other host molecules, also significantly influences LL-37's activity. For instance, the antimicrobial and immunomodulatory effects of LL-37 can be modulated by the pH of the surrounding milieu elifesciences.org. Furthermore, its interaction with other immune components, such as cytokines and chemokines, can either potentiate or dampen inflammatory responses. For example, LL-37 can synergize with IL-1β to enhance inflammatory cytokine production, yet it can also suppress TLR4 signaling induced by LPS, thereby exerting an anti-inflammatory effect frontiersin.org.

In the context of cancer, the role of LL-37 is particularly complex and tissue-specific. It has been shown to promote tumorigenesis in some cancers, such as ovarian and breast cancer, by stimulating cell proliferation and angiogenesis. Conversely, in other malignancies like gastric cancer, LL-37 can act as a tumor suppressor researchgate.netnih.govresearchgate.net. Elucidating the molecular switches that govern these opposing functions is a major challenge for future research.

ContextPro-inflammatory/Pro-tumorigenic RoleAnti-inflammatory/Anti-tumorigenic Role
Inflammation Chemotaxis of neutrophils, monocytes, and T-cells; induction of pro-inflammatory cytokines.Neutralization of LPS; suppression of TLR4 signaling; induction of anti-inflammatory cytokines like IL-10.
Cancer Promotes proliferation and angiogenesis in ovarian, breast, and lung cancer.Suppresses tumorigenesis in gastric and colon cancer; can induce apoptosis in some cancer cells.
Wound Healing Promotes re-epithelialization and angiogenesis.Can induce apoptosis at high concentrations, potentially impairing healing.

Development of LL-37-Based Modulators and Mimetics for Specific Biological Applications (excluding human therapeutic development)

The unique properties of LL-37 have spurred interest in the development of synthetic analogs and mimetics for various non-therapeutic biological applications. These efforts aim to harness the peptide's functionalities while mitigating its potential cytotoxicity and instability nih.gov. By modifying the amino acid sequence, researchers can fine-tune the peptide's properties, such as its helicity, hydrophobicity, and charge, to enhance its efficacy for specific applications nih.gov.

In the field of biomaterials , LL-37 and its derivatives are being explored for functionalizing surfaces to prevent microbial colonization. For example, coating orthopedic implants with LL-37 analogs could reduce the incidence of device-associated infections nih.gov. Similarly, incorporating LL-37 mimetics into hydrogels and other biomaterials can create antimicrobial surfaces for applications in tissue engineering and wound dressings plos.org. The interaction of LL-37 with polysaccharides like alginate is also being investigated for the formulation of novel biomaterials with controlled release of the antimicrobial peptide doi.org.

In agricultural biotechnology , there is potential for using LL-37 and its analogs to protect plants from pathogens. The expression of the human LL-37 gene in transgenic barley has been shown to confer enhanced resistance to bacterial pathogens, suggesting a pathway for developing disease-resistant crops nih.govresearchgate.net. This approach could offer a sustainable alternative to conventional pesticides.

Furthermore, LL-37 derivatives could be employed as biopreservatives in cosmetics and other products, leveraging their broad-spectrum antimicrobial activity to prevent spoilage nih.gov. The development of cost-effective methods for large-scale production of these peptides, such as through recombinant expression in plants, is crucial for their widespread application in these fields researchgate.netnih.gov.

Application AreaExample of UseKey Advantages
Biomaterials Coating of medical implants; incorporation into wound dressings.Reduced biofilm formation; enhanced biocompatibility.
Agriculture Development of transgenic plants expressing LL-37.Increased resistance to plant pathogens; reduced need for chemical pesticides.
Biopreservation Use as a preservative in cosmetics and personal care products.Broad-spectrum antimicrobial activity; potential for being a "natural" alternative.

Systems Biology Approaches to LL-37 Networks

To fully comprehend the multifaceted roles of LL-37, a systems-level understanding of its interaction networks is essential. Systems biology approaches, including transcriptomics, proteomics, and computational modeling, are powerful tools for mapping the complex cellular responses to LL-37 stimulation.

Transcriptomic studies have revealed that LL-37 can induce widespread changes in gene expression in various cell types. For instance, microarray analysis of human peripheral blood mononuclear cells treated with LL-37 identified the differential expression of hundreds of genes, pointing to the involvement of multiple signaling pathways and transcription factors such as NF-κB, AP-1, and SP-1 frontiersin.org. Similarly, transcriptomic profiling of melanoma cells after LL-37 gene silencing revealed alterations in genes associated with PI3K signaling, cell cycle control, and Rho signaling nih.gov.

Proteomic analyses complement these findings by identifying the proteins whose expression or post-translational modification is altered by LL-37. A proteomics approach in human bronchial epithelial cells showed that LL-37 can suppress the TNFα-mediated production of matrix metalloproteinases MMP9 and MMP13, suggesting a role in modulating tissue remodeling processes researchgate.net.

Integrating these large-scale datasets will allow for the construction of comprehensive LL-37 interaction networks . These networks will not only map the direct targets of LL-37 but also the downstream signaling cascades and feedback loops that govern the cellular response. Such models will be invaluable for predicting the context-dependent functions of LL-37 and for identifying key nodes in its network that could be targeted for specific biological applications.

Omics ApproachKey FindingsInsights Gained
Transcriptomics Differential expression of hundreds of genes in immune and cancer cells.Identification of key signaling pathways (e.g., PI3K/Akt, MAPK) and transcription factors (e.g., NF-κB, AP-1) involved in LL-37 response.
Proteomics Alterations in the expression of proteins like MMP9 and MMP13.Understanding of LL-37's role in processes such as tissue remodeling and inflammation.
Network Analysis Prediction of transcription factor binding sites and signaling pathway integration.A holistic view of the cellular response to LL-37, enabling the identification of critical network nodes.

Comparative and Evolutionary Studies of Cathelicidins

Placing LL-37 within a broader evolutionary context through comparative studies of cathelicidins from different species can provide valuable insights into its structure-function relationships. Cathelicidins are an ancient and widespread family of host defense peptides found in all vertebrates, from fish to mammals nih.govfrontiersin.org. While the N-terminal cathelin-like domain is relatively conserved across species, the C-terminal antimicrobial peptide domain, which gives rise to peptides like LL-37, is highly variable nih.gov.

This diversity in the mature peptide sequence is a result of gene duplication events and subsequent divergent evolution, leading to a wide array of cathelicidin peptides with distinct structures and functions in different species nih.govdoi.org. For example, while humans have a single cathelicidin gene, other species like cattle and sheep possess multiple cathelicidin genes, each encoding a unique peptide nih.govdoi.org. These peptides can adopt various secondary structures, including α-helices, β-hairpins, and extended coils, which likely contributes to their diverse antimicrobial and immunomodulatory activities nih.govdoi.org.

Phylogenetic analysis of cathelicidin genes across different vertebrate lineages has helped to trace their evolutionary history and identify orthologous and paralogous relationships ed.ac.ukresearchgate.net. Such studies have revealed that the cathelicidin gene family has undergone species-specific expansions and contractions, likely driven by the selective pressures of different pathogenic challenges ed.ac.ukfrontiersin.org.

By comparing the sequences, structures, and functions of cathelicidins from a wide range of species, researchers can identify conserved motifs and residues that are critical for specific activities. This comparative approach can inform the design of novel LL-37 mimetics with enhanced or specialized functions. Furthermore, studying the evolution of cathelicidins can shed light on the co-evolutionary arms race between hosts and pathogens and provide a deeper understanding of the fundamental principles of innate immunity.

Vertebrate GroupNumber of Cathelicidin Genes (Examples)Structural Diversity of Mature Peptides
Humans 1α-helical (LL-37)
Cattle Multipleα-helical, β-hairpin, extended
Pigs MultipleProline/arginine-rich, extended
Chickens Multipleα-helical with a central kink
Fish MultipleDiverse structures

Q & A

Q. What experimental methods are used to quantify LL-37 expression in human tissues, and how do these approaches address variability in inflammatory microenvironments?

LL-37 expression can be quantified using immunohistochemistry (IHC), immunodot/Western blotting, and real-time reverse-transcriptase PCR (RT-PCR) . For instance, in psoriatic versus atopic dermatitis skin, IHC localized LL-37 to keratinocytes in psoriasis, while immunoblotting confirmed its absence in atopic dermatitis . RT-PCR further validated mRNA-level differences, critical for understanding disease-specific regulation . Researchers must normalize data to housekeeping genes and include controls for inflammatory cytokines (e.g., IL-1β) to account for microenvironmental variability.

Q. How does LL-37’s structural conformation influence its antibacterial activity, and what experimental conditions are critical for maintaining functionality?

LL-37 adopts an α-helical structure under physiological ion concentrations (e.g., 15 mM HCO₃⁻ or SO₄²⁻), which is essential for membrane disruption and bacterial killing . Circular dichroism (CD) spectroscopy is used to confirm helical content, which correlates with minimal inhibitory concentration (MIC) assays against pathogens like E. coli (MIC = 5 µM) . Researchers must control pH (optimal range: 5–13) and avoid serum-containing media, as serum proteins inhibit LL-37 activity .

Q. What standardized protocols exist for assessing LL-37’s direct antimicrobial effects against antibiotic-resistant pathogens?

Broth microdilution assays under standardized cation-adjusted Mueller-Hinton conditions are recommended. For example, LL-37 shows activity against Staphylococcus aureus (MIC range: 2–10 µM), but proteolytic degradation by bacterial enzymes (e.g., aureolysin) necessitates protease inhibitors (e.g., GM6001) in experimental designs . Colony-forming unit (CFU) reduction assays in wound fluid ex vivo can model physiological degradation .

Advanced Research Questions

Q. How do bacterial proteases degrade LL-37, and what strategies can mitigate this in therapeutic development?

Pathogens like Pseudomonas aeruginosa (elastase) and S. aureus (aureolysin) cleave LL-37 at specific residues (e.g., Arg19-Ile20 and Leu31-Val32), abolishing antibacterial activity . Mass spectrometry identifies cleavage fragments, while inhibitors like 1,10-phenanthroline (metalloprotease inhibitor) or sucroseoctasulphate (blocks protease access) preserve LL-37 integrity . Structural analogs (e.g., truncated LL-17-37) retain activity and resist degradation .

Q. What explains the contradictory roles of LL-37 in promoting and suppressing inflammation, and how can these dual effects be modeled experimentally?

LL-37 exhibits context-dependent immunomodulation: it neutralizes LPS-induced sepsis in mice but activates NLRP3 inflammasomes in macrophages via lysosomal destabilization . Dual effects can be modeled using LPS-primed macrophage assays (IL-1β ELISA) versus endotoxemia murine models. Gene expression profiling (e.g., chemokine upregulation CXCR-4/CCR2) further clarifies its role in immune cell recruitment .

Q. How do disease-specific microenvironments (e.g., psoriasis vs. atopic dermatitis) regulate LL-37 expression, and what molecular pathways are involved?

Psoriatic lesions show LL-37 upregulation via vitamin D-dependent pathways, while atopic dermatitis exhibits suppression due to Th2 cytokines (e.g., IL-4/IL-13) inhibiting cathelicidin transcription . Keratinocyte cultures treated with TNF-α/IFN-γ mimic psoriatic conditions, whereas IL-4 exposure replicates atopic dermatitis . Chromatin immunoprecipitation (ChIP) can identify transcription factor binding (e.g., C/EBPα) at the CAMP gene promoter.

Q. What structural modifications enhance LL-37’s therapeutic potential while reducing cytotoxicity?

Truncated analogs (e.g., GI-20, derived from LL-37’s central helix) retain immunomodulatory functions with lower toxicity . Peptide immobilization on nanoparticles or PEGylation improves serum stability . Charge modulation (reducing net positive charge) minimizes erythrocyte lysis, as shown in hemolysis assays .

Methodological Considerations

  • Controls : Use scrambled LL-37 peptides (e.g., GC39812) to distinguish sequence-specific effects .
  • Assay Limitations : LL-37’s MIC values vary with bacterial inoculum size and growth phase; logarithmic-phase cultures are recommended .
  • Data Interpretation : Address contradictory findings (e.g., pro- vs. anti-inflammatory roles) by contextualizing cell type (epithelial vs. macrophage) and pathogen presence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.